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molecular formula C11H13N3S2 B8559854 N-(3-Methyl-1,3-thiazolidin-2-ylidene)-N'-phenylthiourea CAS No. 75468-92-7

N-(3-Methyl-1,3-thiazolidin-2-ylidene)-N'-phenylthiourea

Cat. No. B8559854
M. Wt: 251.4 g/mol
InChI Key: ZHFLPSPDXLQRLF-UHFFFAOYSA-N
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Patent
US04282356

Procedure details

Sodium methoxide (2.16 g) was added to a mixture of 2-imino-3-methylthiazolidine hydroiodide (10.0 g) in ethanol (50 ml) and brought to reflux, with stirring. Phenylisothiocyanate (5.4 g) in ethanol (20 ml) was added to the mixture over 5 minutes and the resultant mixture heated under reflux, with stirring, for one hour then cooled in ice. Filteration gave analytically pure product, mpt 169°-170°, which may be recrystallised from isopropanol.
Name
Sodium methoxide
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O-].[Na+].I.[NH:5]=[C:6]1[N:10]([CH3:11])[CH2:9][CH2:8][S:7]1.[C:12]1([N:18]=[C:19]=[S:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C(O)C>[CH3:11][N:10]1[CH2:9][CH2:8][S:7][C:6]1=[N:5][C:19]([NH:18][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[S:20] |f:0.1,2.3|

Inputs

Step One
Name
Sodium methoxide
Quantity
2.16 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
I.N=C1SCCN1C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=S
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
STIRRING
Type
STIRRING
Details
with stirring, for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled in ice
CUSTOM
Type
CUSTOM
Details
Filteration gave analytically pure product, mpt 169°-170°, which
CUSTOM
Type
CUSTOM
Details
may be recrystallised from isopropanol

Outcomes

Product
Name
Type
Smiles
CN1C(SCC1)=NC(=S)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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